- Studies on phenothiazines: New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents, Bioorganic & Medicinal Chemistry, 2016, 24(10), 2307-2317
Cas no 89-75-8 (2,4-Dichlorobenzoyl chloride)
2,4-Dichlorobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichlorobenzoyl chloride
- DCOC
- 2,4-Dichlorobenzene-1-carbonyl chloride
- 2,4,5-TRIMETHYLTHIOPHENOL
- 2,4-dichlorobenzoic acid chloride
- 2,4-dichloro-benzoyl chloride
- Benzoyl chloride,2,4-dichloro
- EINECS 201-936-4
- o,p-dichlorobenzoyl chloride
- 2,4-dichlorbenzoylchlorid
- DTXSID2052603
- DTXCID6031176
- Tox21_303889
- 2,4-dichloro benzoyl chloride
- 2,4-Dichlorobenzoylchloride
- CCRIS 8616
- 2,4-dichloro-1-benzenecarbonyl chloride
- CAS-89-75-8
- FT-0610049
- InChI=1/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
- 2,4-Dichlorobenzenecarbonylchloride;Benzoyl chloride, 2,4-dichloro-
- EN300-19509
- F2190-0070
- E78868
- BCP32977
- 2,4-Dichlorobenzoyl chloride, 98%
- AI3-14890
- EC 201-936-4
- MFCD00000661
- 2,4-dichloro benzoylchloride
- BP-21168
- Q-200184
- AKOS000121292
- NCGC00357146-01
- Benzoyl chloride, 2,4-dichloro-
- 89-75-8
- CEOCVKWBUWKBKA-UHFFFAOYSA-
- 2.4-dichlorobenzoyl chloride
- STR00436
- LS-42601
- SCHEMBL107060
- CHEMBL3561077
- D0345
- 2,4-Dichlorobenzoyl chloride (ACI)
- NS00006787
- DB-057160
- WWA3MW5SL5
-
- MDL: MFCD00000661
- Inchi: 1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H
- InChI Key: CEOCVKWBUWKBKA-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=CC(Cl)=CC=1)Cl
- BRN: 608234
Computed Properties
- Exact Mass: 207.92500
- Monoisotopic Mass: 207.925
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.494 g/mL at 25 °C(lit.)
- Melting Point: 16-18 °C (lit.)
- Boiling Point: 150 °C/34 mmHg(lit.)
- Flash Point: Fahrenheit: 278.6 ° f < br / > Celsius: 137 ° C < br / >
- Refractive Index: n20/D 1.592(lit.)
- Water Partition Coefficient: Reacts with water. Soluble in toluene.
- PSA: 17.07000
- LogP: 3.37240
- Vapor Pressure: 0.1 mm Hg ( 32 °C)
- Sensitiveness: Moisture Sensitive
- Solubility: It is miscible with ethanol \ ether \ carbon disulfide and insoluble in water
2,4-Dichlorobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H335
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:1
- Hazard Category Code: 34-36/37
- Safety Instruction: S26-S27-S36/37/39-S45
- FLUKA BRAND F CODES:10-19-21
- RTECS:DM6636733
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Keep the container closed when not in use to avoid corrosive substances. Avoid moisture.
2,4-Dichlorobenzoyl chloride Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dichlorobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0345-500g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 95.0%(T) | 500g |
¥1290.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0345-25g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 95.0%(T) | 25g |
¥140.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D638A-25g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 25g |
¥71.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D638A-100g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 100g |
¥169.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D638A-500g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 500g |
¥544.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100633-100g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 100g |
¥136.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100633-25g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 25g |
¥54.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100633-500g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 500g |
¥527.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012108-100g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 100g |
¥128 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012108-25g |
2,4-Dichlorobenzoyl chloride |
89-75-8 | 98% | 25g |
¥50 | 2024-05-21 |
2,4-Dichlorobenzoyl chloride Production Method
Production Method 1
Production Method 2
Production Method 3
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Production Method 4
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Production Method 5
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Production Method 6
Production Method 7
- Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3321-3344
Production Method 8
Production Method 9
- New syntheses of aromatic acid chlorides from trichloromethylarenes. 1. Reaction with sulfur dioxide, Journal of Organic Chemistry, 1976, 41(22), 3569-74
Production Method 10
Production Method 11
- New syntheses of aromatic acid chlorides from trichloromethylarenes. 3. Oxidative chlorination of methylarenes with thionyl chloride and sulfur dioxide, Journal of Organic Chemistry, 1976, 41(22), 3577-9
Production Method 12
- Discovery of methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide as a blood-brain permeable dual inhibitor of acetylcholinesterase and butyrylcholinesterase, European Journal of Medicinal Chemistry, 2020, 207,
Production Method 13
Production Method 14
- Exploring the multi-target enzyme inhibition potential of new sulfonamido-thiazoline derivatives; synthesis and computational studies, Results in Chemistry, 2022, 4,
2,4-Dichlorobenzoyl chloride Raw materials
2,4-Dichlorobenzoyl chloride Preparation Products
2,4-Dichlorobenzoyl chloride Suppliers
2,4-Dichlorobenzoyl chloride Related Literature
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2,4-Dichlorobenzoyl chloride
Introduction to 2,4-Dichlorobenzoyl Chloride (CAS No. 89-75-8)
2,4-Dichlorobenzoyl chloride (CAS No. 89-75-8) is a versatile organic compound widely used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. This compound is characterized by its distinct chemical structure, which includes a benzene ring substituted with two chlorine atoms and a chlorocarbonyl group. The unique properties of 2,4-dichlorobenzoyl chloride make it an essential reagent in the development of novel compounds and intermediates in the chemical and pharmaceutical industries.
The chemical formula of 2,4-dichlorobenzoyl chloride is C8H4Cl3O, and its molecular weight is 215.03 g/mol. It is a colorless to pale yellow liquid with a strong, pungent odor. The compound is highly reactive due to the presence of the chlorocarbonyl group, which readily undergoes nucleophilic acyl substitution reactions. This reactivity makes 2,4-dichlorobenzoyl chloride an important intermediate in the synthesis of a wide range of compounds, including herbicides, dyes, and pharmaceuticals.
In the pharmaceutical industry, 2,4-dichlorobenzoyl chloride is used as a key intermediate in the synthesis of various drugs. For example, it is employed in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Recent research has focused on the use of 2,4-dichlorobenzoyl chloride in the development of new drug candidates with improved efficacy and reduced side effects. Studies have shown that derivatives of this compound exhibit potent biological activities, making them promising candidates for further drug development.
The agrochemical industry also benefits from the use of 2,4-dichlorobenzoyl chloride. It serves as a building block for the synthesis of herbicides and pesticides that are effective against a wide range of weeds and pests. The unique properties of these compounds make them valuable tools in modern agriculture for crop protection and yield enhancement. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing these agrochemicals, reducing their impact on ecosystems.
In addition to its applications in pharmaceuticals and agrochemicals, 2,4-dichlorobenzoyl chloride is used in the production of fine chemicals such as dyes and pigments. Its reactivity allows for the creation of complex molecules with specific color properties, making it an important reagent in the dye industry. Recent research has explored the use of these dyes in advanced applications such as photovoltaic cells and organic light-emitting diodes (OLEDs), where their unique optical properties are highly valued.
The synthesis of 2,4-dichlorobenzoyl chloride typically involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride or phosphorus pentachloride. These reactions are well-established and can be carried out under controlled conditions to ensure high yields and purity. The resulting product is then purified using techniques such as distillation or recrystallization to remove any impurities or by-products.
Safety considerations are paramount when handling 2,4-dichlorobenzoyl chloride. The compound is highly reactive and can cause skin irritation and respiratory issues if proper precautions are not taken. It is important to handle this compound in well-ventilated areas and to use appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.
In conclusion, 2,4-dichlorobenzoyl chloride (CAS No. 89-75-8) is a versatile and important compound with a wide range of applications in various industries. Its unique chemical properties make it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Ongoing research continues to explore new uses for this compound, highlighting its significance in modern chemistry and its potential for future innovations.
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